molecular formula C17H14INO2S B3486217 N-(4-iodophenyl)-6-methyl-2-naphthalenesulfonamide

N-(4-iodophenyl)-6-methyl-2-naphthalenesulfonamide

Cat. No.: B3486217
M. Wt: 423.3 g/mol
InChI Key: JXDFETOSBAPDSJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

Techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The conditions under which the reactions occur, the products formed, and the mechanism of the reactions would be studied .


Physical and Chemical Properties Analysis

This would include studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine how it interacts with biological systems. This could involve studying its effects on enzymes, receptors, or cellular processes .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. It also provides guidelines on how to handle and store the compound safely .

Future Directions

This could involve predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be conducted to learn more about the compound .

Properties

IUPAC Name

N-(4-iodophenyl)-6-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2S/c1-12-2-3-14-11-17(9-4-13(14)10-12)22(20,21)19-16-7-5-15(18)6-8-16/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFETOSBAPDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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